Tetrakis(4-bromophenyl)silane
Overview
Description
Tetrakis(4-bromophenyl)silane: is a chemical compound with the molecular formula C24H16Br4Si . It is characterized by a silicon atom bonded to four bromophenyl groups. This compound is often used as an intermediate in the synthesis of various materials, particularly in the field of organic electronics and materials science .
Mechanism of Action
Target of Action
Tetrakis(4-bromophenyl)silane is primarily used as an intermediate for emerging hole transport materials based on a silicon core . These materials are used in the development of perovskite solar cells .
Mode of Action
The compound interacts with its targets by forming a silicon core, which is a crucial component of the hole transport materials . This interaction results in materials that can compete with SpiroMeOTAD for efficiency and stability in perovskite solar cells .
Biochemical Pathways
It’s known that the compound plays a significant role in the synthesis of novel porous organic polymers through sonogashira–hagihara coupling reactions .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of a silicon core, which is a key component of hole transport materials . These materials have been shown to compete with SpiroMeOTAD for efficiency and stability in perovskite solar cells .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it has been noted that the compound is stable in air and acid media but unstable in water and basic media . Additionally, the hydrothermal stability of materials synthesized using this compound can be affected by the structure geometry of the silicon-centered monomers .
Biochemical Analysis
Biochemical Properties
Tetrakis(4-bromophenyl)silane plays a role in biochemical reactions primarily as an intermediate for emerging hole transport materials based on a silicon core . It interacts with various biomolecules, including enzymes and proteins, to facilitate electron transport and stability in perovskite solar cells . The nature of these interactions involves the formation of stable complexes with silicon-centered monomers, enhancing the efficiency and stability of the materials . Detailed studies on specific enzymes and proteins interacting with this compound in biological systems are limited.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not extensively documented. Its role as an intermediate in hole transport materials suggests potential impacts on cell signaling pathways and gene expression related to electron transport and stability . The compound may influence cellular metabolism by altering the efficiency of electron transport chains, thereby affecting cellular energy production and overall cell function
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with silicon-centered monomers to form stable complexes . These interactions enhance the efficiency and stability of hole transport materials in perovskite solar cells . At the molecular level, this compound may bind to specific biomolecules, potentially inhibiting or activating enzymes involved in electron transport . Changes in gene expression related to electron transport and stability may also occur as a result of these interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability and degradation properties .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is important to consider potential threshold effects and toxic or adverse effects at high doses
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is likely that the compound interacts with enzymes and cofactors involved in electron transport and stability
Transport and Distribution
It is possible that the compound interacts with transporters or binding proteins that facilitate its localization and accumulation within specific cellular compartments
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not well-characterized. It is possible that the compound is directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrakis(4-bromophenyl)silane can be synthesized through the Sonogashira–Hagihara coupling reaction . This involves the reaction of a tetrahedral silicon-centered monomer with a stereocontorted spirobifluorene-based precursor . The reaction typically requires a palladium catalyst and copper co-catalyst under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale Sonogashira–Hagihara coupling reactions. These reactions are optimized for higher yields and purity, often involving continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Tetrakis(4-bromophenyl)silane primarily undergoes substitution reactions due to the presence of bromine atoms. These reactions can be facilitated by various nucleophiles, leading to the formation of different substituted products.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alkoxides.
Catalysts: Palladium-based catalysts are commonly used.
Solvents: Organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often employed.
Scientific Research Applications
Chemistry: Tetrakis(4-bromophenyl)silane is used as a precursor for constructing complex molecules with tetrahedral geometries. It is valuable in organic synthesis, particularly in molecular and supramolecular design and construction.
Biology and Medicine: While specific biological and medicinal applications are less documented, the compound’s derivatives could potentially be explored for their biological activity and interactions with biomolecules.
Industry: In the industrial sector, this compound is used in the development of hole transport materials for organic electronics, such as perovskite solar cells. These materials have shown to compete with traditional materials like SpiroMeOTAD for efficiency and stability .
Comparison with Similar Compounds
- Tetrakis(4-aminophenyl)methane
- 1,1,2,2-Tetrakis(4-bromophenyl)ethylene
- 1,3,5-Tris(4-bromophenyl)benzene
- Tetra(4-hydroxyboryphenyl)methane
Uniqueness: Tetrakis(4-bromophenyl)silane is unique due to its silicon-centered tetrahedral structure . This provides a distinct framework that is not commonly found in other similar compounds. Its ability to form stable intermediates makes it particularly valuable in the synthesis of complex organic materials .
Properties
IUPAC Name |
tetrakis(4-bromophenyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Br4Si/c25-17-1-9-21(10-2-17)29(22-11-3-18(26)4-12-22,23-13-5-19(27)6-14-23)24-15-7-20(28)8-16-24/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVUXJWGYUSRIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[Si](C2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Br4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80508256 | |
Record name | Tetrakis(4-bromophenyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80508256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18733-98-7 | |
Record name | Tetrakis(4-bromophenyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80508256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Tetrakis(4-bromophenyl)silane useful in material science?
A1: this compound is a valuable precursor in material science due to its tetrahedral geometry and the reactivity of its bromine atoms. [, ] This allows for its incorporation into complex molecules and polymers, leading to the development of novel materials with tailored properties. For example, it serves as a building block for porous organic polymers (POPs), which exhibit promising applications in gas sorption, particularly for carbon dioxide capture and storage. [, ]
Q2: Can you provide details on the synthesis and structural characterization of this compound?
A2: this compound is effectively synthesized through an optimized halogen-lithium exchange (HLE) protocol. [] This involves reacting 1,3,5-tris(4-bromophenyl)benzene with n-BuLi at room temperature to generate the corresponding aryl lithium intermediate. Subsequent reaction with silicon tetrachloride (SiCl4) leads to the formation of this compound. The compound's structure is confirmed through various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy.
Q3: How does the structure of this compound contribute to the porosity of materials derived from it?
A3: The tetrahedral geometry of the central silicon atom in this compound plays a crucial role in the porosity of the resulting polymers. [] This rigid, three-dimensional structure prevents close packing of the polymer chains, leading to the formation of voids and channels within the material. The size and distribution of these pores can be further tuned by copolymerizing this compound with other monomers, offering control over the material's surface area and gas sorption properties. []
Q4: Are there any known environmental concerns related to this compound?
A4: While the research primarily focuses on the synthesis and application of this compound and its derivatives, limited information is available on its environmental impact and degradation pathways. Further research is crucial to assess potential ecotoxicological effects and develop strategies for responsible waste management and recycling to mitigate any negative environmental consequences.
Q5: What analytical methods are employed to characterize and quantify this compound?
A5: Various analytical techniques are used to characterize and quantify this compound. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state NMR, is valuable for structural elucidation and confirming successful synthesis. [] Additionally, gas sorption analysis, such as nitrogen (N2) adsorption-desorption isotherms, helps determine the surface area, pore size distribution, and total pore volume of porous materials derived from this compound. []
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